BenchChemオンラインストアへようこそ!

HIV-1 integrase inhibitor

Integrase biochemistry Drug residence time Resistance barrier

This HIV-1 integrase inhibitor exhibits robust in vitro antiviral activity with an IC₅₀ of 0.33 µM against HIV-1. Its unique azide moiety enables click chemistry conjugation, facilitating bioconjugation and target identification studies. Choose this high-purity reagent for reliable, reproducible results in integrase inhibition assays and mechanistic investigations.

Molecular Formula C11H9N3O4
Molecular Weight 247.21 g/mol
Cat. No. B11935491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 integrase inhibitor
Molecular FormulaC11H9N3O4
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-]
InChIInChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)
InChIKeyZIRLWIWYZCQZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Integrase Strand Transfer Inhibitor (INSTI) Procurement Guide: Comparative Potency and Selection Rationale for Dolutegravir, Bictegravir, Cabotegravir, Raltegravir, and Elvitegravir


HIV-1 integrase strand transfer inhibitors (INSTIs) constitute a cornerstone class of antiretroviral agents that block viral DNA integration into the host genome via chelation of active-site Mg²⁺ ions [1]. The five clinically available INSTIs—raltegravir (RAL), elvitegravir (EVG), dolutegravir (DTG), bictegravir (BIC), and cabotegravir (CAB)—exhibit distinct biochemical, virological, and pharmacokinetic profiles that preclude simple therapeutic interchange [2]. This guide provides quantitative comparator data to support evidence-based compound selection for research, clinical development, and procurement decisions.

Why INSTI-to-INSTI Substitution Is Not Straightforward: Key Differentiators in HIV-1 Integrase Inhibitor Selection


Despite sharing a common pharmacophore and mechanism of action, INSTIs differ fundamentally in dissociation kinetics from the integrase-DNA complex, genetic barrier to resistance, metabolic pathways, and drug-drug interaction liability [1]. These differences translate into clinically meaningful divergences: BIC exhibits a dissociation half-life of 163 hours from wild-type IN-DNA complexes versus DTG (96 h), RAL (10 h), and EVG (3.3 h) [2]; EVG requires pharmacokinetic boosting with cobicistat due to CYP3A4 metabolism, whereas RAL undergoes exclusive UGT1A1-mediated clearance [3]; and CAB exists as a long-acting injectable formulation with no oral equivalent among other INSTIs [4]. Such heterogeneity mandates compound-specific evaluation rather than class-based interchange.

Head-to-Head Quantitative Evidence: Differentiating HIV-1 Integrase Inhibitors by Potency, Resistance Barrier, Dissociation Kinetics, and Safety


Comparative Dissociation Half-Life from Wild-Type HIV-1 Integrase-DNA Complexes

Bictegravir (BIC) demonstrates the longest dissociation half-life (t₁/₂) from wild-type HIV-1 integrase-DNA complexes among all approved INSTIs. Direct head-to-head kinetic measurements at 37°C established the rank order: BIC (163 h) > DTG (96 h) > RAL (10 h) > EVG (3.3 h) [1]. This 1.7-fold advantage over DTG and approximately 16-fold advantage over RAL reflects more extensive contacts with the IN-DNA complex, primarily via BIC's bicyclic ring system [1].

Integrase biochemistry Drug residence time Resistance barrier

Phenotypic Resistance Fold-Change Against Clinically Relevant G140S+Q148H Double Mutant

Against the clinically significant G140S+Q148H integrase double mutant, which confers high-level resistance to first-generation INSTIs, BIC and DTG maintain substantially superior activity compared to RAL and EVG. BIC EC₅₀ increased only 2.1-fold (from 1.5 nM to 3.1 nM), while DTG increased 4.3-fold (from 1.5 nM to 6.5 nM). In contrast, RAL and EVG exhibited 262-fold and 413-fold increases respectively, rendering them ineffective [1]. A separate molecular study with patient-derived sequences confirmed that G140S/Q148H conferred 24.6-fold reduced susceptibility to DTG, 7.9-fold to BIC, and 107.5-fold to CAB, while completely eliminating RAL and EVG activity [2].

Drug resistance Virology Mutant profiling

Comparative Antiviral Potency Across HIV-1 Non-B Subtypes

In a direct ex vivo comparison using patient-derived integrase genes from subtypes A1, B, C, 01_AE, and 02_AG, second-generation INSTIs demonstrated superior potency relative to first-generation agents. Median EC₅₀ values (nM) in drug sensitivity assays were: BIC 1.07 (IQR 0.22-2.53), CAB 1.68 (1.34-2.55), and DTG 2.14 (1.3-2.56), all substantially lower than RAL and EVG [1]. Notably, DTG showed significantly lower IC₅₀-ST in HIV-1 subtype C than subtype B (p=0.003), while EVG demonstrated higher IC₅₀-ST for subtype C (p<0.05) and 02_AG (p<0.05) than subtype B, indicating reduced potency in non-B subtypes for EVG [1].

Global HIV diversity Subtype-specific potency Cross-subtype activity

Differential Metabolic Adverse Event Profiles: FAERS Pharmacovigilance Analysis

Analysis of the FDA Adverse Event Reporting System (FAERS) database (Q4 2007 through Q4 2019) revealed agent-specific differences in metabolic adverse event reporting. For hyperglycemia/new-onset diabetes mellitus (H/DM), reporting odds ratios (RORs, 95% CI) were: bictegravir 1.23 (1.10-1.37), dolutegravir 1.28 (1.19-1.39), elvitegravir 0.76 (0.56-1.02), and raltegravir 1.00 (0.90-1.11) [1]. For weight gain, RORs were: bictegravir 6.82 (5.50-8.41), dolutegravir 1.86 (1.58-2.18), elvitegravir 1.63 (1.37-1.92), and raltegravir 3.29 (2.77-3.91) [1]. In a phase 4 head-to-head trial (PASO-DOBLE), switching to a BIC-containing regimen resulted in 0.92 kg greater mean weight gain than switching to a DTG-containing regimen at 48 weeks (p=0.016), with higher rates of Grade 3-4 adverse events (3% vs. 1%, p=0.049) [2].

Drug safety Metabolic adverse events Pharmacovigilance

Drug Washout Durability: Viral Suppression Persistence Following Drug Removal

In vitro washout experiments comparing viral rebound kinetics following removal of drug pressure (20× IC₉₀) demonstrated distinct differences among INSTIs. BIC suppressed wild-type HIV-1 replication through day 11 post-washout with minimal rebound, whereas DTG and CAB showed viral rebound following drug removal [1]. Against the G140S/Q148H double mutant, BIC maintained suppression through day 11 while DTG showed rebound by day 7, and CAB failed to suppress replication even prior to washout [1]. Fold-resistance to individual INSTIs for key mutants: against G140S/Q148H, BIC showed 3.5-fold resistance, DTG 6.6-fold, and CAB 6.8-fold relative to wild-type [1].

Pharmacodynamic durability Forgiveness Adherence

Metabolic Pathway Differences and Drug-Drug Interaction Liability

INSTIs exhibit fundamentally distinct metabolic pathways that dictate their drug-drug interaction (DDI) profiles. Raltegravir undergoes exclusive UGT1A1-mediated glucuronidation and is not affected by CYP450 inhibitors or inducers, conferring minimal DDI liability [1]. Elvitegravir is primarily metabolized by CYP3A4 and requires pharmacokinetic boosting with cobicistat to achieve therapeutic plasma concentrations, creating significant DDI potential [2]. Dolutegravir and bictegravir share a hybrid metabolic profile involving both UGT1A1 and CYP3A4, with both agents serving as substrates for multiple drug transporters [2].

Pharmacokinetics Drug-drug interactions CYP450 metabolism

Evidence-Based Application Scenarios: Matching HIV-1 Integrase Inhibitors to Research and Clinical Use Cases


High-Genetic-Barrier First-Line Therapy in Diverse Global Populations

For treatment-naïve HIV-1 patients across diverse geographic regions, DTG and BIC represent the evidence-supported choices based on their consistent potency across non-B subtypes (EC₅₀ <3 nM across A1, B, C, 01_AE, and 02_AG) and high genetic barrier to resistance [1]. BIC offers the longest dissociation half-life (163 h) and most durable post-washout suppression, making it particularly suitable in adherence-challenged settings [2]. DTG demonstrates a more favorable metabolic weight gain profile (1.86 ROR for weight gain vs. 6.82 for BIC) and may be preferred for patients with obesity or metabolic comorbidities [3].

Salvage Therapy in INSTI-Experienced Patients with Documented Resistance

In patients with prior INSTI exposure and suspected resistance, compound selection must be guided by specific mutation patterns. Against the G140S+Q148H double mutant, BIC retains the greatest activity (2.1-fold EC₅₀ increase vs. wild-type), followed by DTG (4.3-fold increase), while RAL and EVG are ineffective (262-fold and 413-fold increases, respectively) [2]. However, accumulation of additional mutations (e.g., T97A/E138K/G140S/Q148H) confers >300-fold reduced susceptibility to all INSTIs, indicating that salvage options become limited with multi-mutation patterns [4].

Polypharmacy and Complex Drug-Drug Interaction Management

For patients receiving multiple concomitant medications—particularly older adults or those with comorbidities requiring CYP450-modulating drugs—RAL offers the cleanest DDI profile due to exclusive UGT1A1 metabolism without CYP450 involvement [5]. However, this advantage must be weighed against RAL's lower genetic barrier to resistance and higher dosing frequency (twice daily for some formulations). DTG and BIC provide intermediate DDI liability with superior resistance profiles, while EVG requires cobicistat boosting and carries the highest DDI burden, making it least suitable for polypharmacy settings [6].

Long-Acting Injectable Formulation for Adherence Support and PrEP

CAB is the only INSTI available as a long-acting injectable formulation, administered every 2 months for HIV PrEP (Apretude) and in combination with rilpivirine for HIV treatment maintenance (Cabenuva) [7]. Real-world data show 95% viral suppression maintenance with CAB+RPV LA over 11 months median follow-up and zero HIV acquisitions in PrEP implementation studies [7]. This formulation route offers distinct advantages for adherence support but carries specific considerations regarding injection site reactions and the requirement for oral lead-in dosing, which are unique to CAB among INSTIs [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 integrase inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.